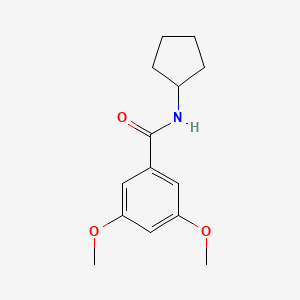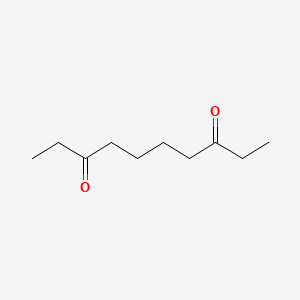
3,8-Decanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Decanedione is an organic compound with the molecular formula C10H18O2 It is a diketone, meaning it contains two ketone groups located at the 3rd and 8th positions of the decane chain
準備方法
Synthetic Routes and Reaction Conditions: 3,8-Decanedione can be synthesized through several methods. One common approach involves the oxidation of 3,8-decanediol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation and ensure high yield.
Industrial Production Methods: In industrial settings, this compound can be produced via the catalytic dehydrogenation of 3,8-decanediol. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.
化学反応の分析
Types of Reactions: 3,8-Decanedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: Decanoic acid.
Reduction: 3,8-decanediol.
Substitution: Various substituted ketones depending on the nucleophile used.
科学的研究の応用
3,8-Decanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
作用機序
The mechanism by which 3,8-Decanedione exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The diketone structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways.
類似化合物との比較
2,9-Decanedione: Another diketone with ketone groups at the 2nd and 9th positions.
3,5-Decanedione: A diketone with ketone groups at the 3rd and 5th positions.
Uniqueness: 3,8-Decanedione is unique due to the specific positioning of its ketone groups, which influences its reactivity and applications. Compared to other diketones, it may offer distinct advantages in certain synthetic and industrial processes due to its stability and reactivity profile.
特性
CAS番号 |
2955-63-7 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
decane-3,8-dione |
InChI |
InChI=1S/C10H18O2/c1-3-9(11)7-5-6-8-10(12)4-2/h3-8H2,1-2H3 |
InChIキー |
ZFWAUDWSFKXHEO-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)CCCCC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
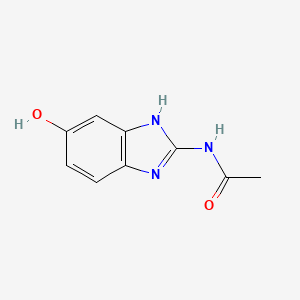
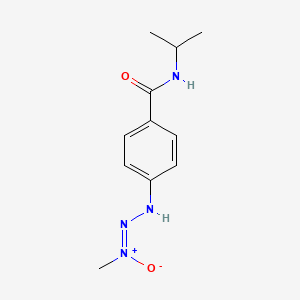
![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)
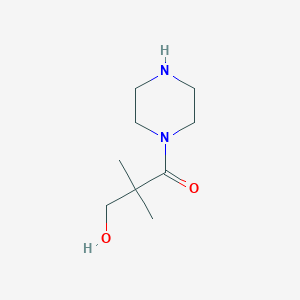

![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)
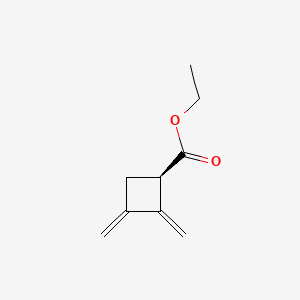

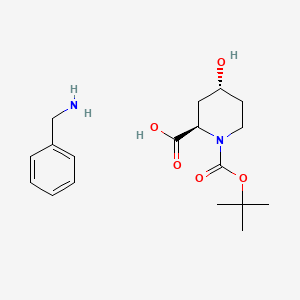
![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)
